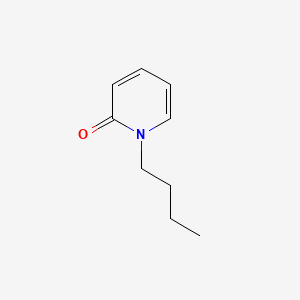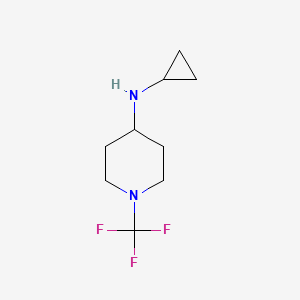![molecular formula C13H18N2O3 B13961820 3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide CAS No. 464912-90-1](/img/structure/B13961820.png)
3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a cyclohexyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzamide core, followed by the introduction of the amino and hydroxyl groups, and finally, the attachment of the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The benzamide core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the amino group can produce primary amines.
Scientific Research Applications
3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-hydroxybenzamide
- 2-Hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide
- 3-Amino-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide
Uniqueness
3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of amino, hydroxyl, and cyclohexyl groups attached to a benzamide core makes it a versatile compound for various applications.
Properties
CAS No. |
464912-90-1 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide |
InChI |
InChI=1S/C13H18N2O3/c14-9-5-3-4-8(12(9)17)13(18)15-10-6-1-2-7-11(10)16/h3-5,10-11,16-17H,1-2,6-7,14H2,(H,15,18)/t10-,11+/m1/s1 |
InChI Key |
XPXUYJQXKXMGAS-MNOVXSKESA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)NC(=O)C2=C(C(=CC=C2)N)O)O |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=C(C(=CC=C2)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


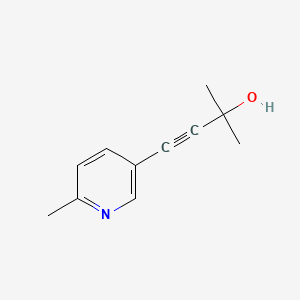




![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)

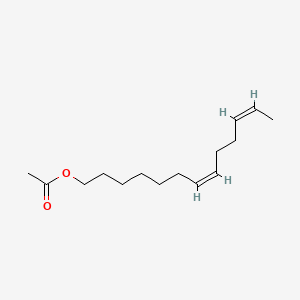

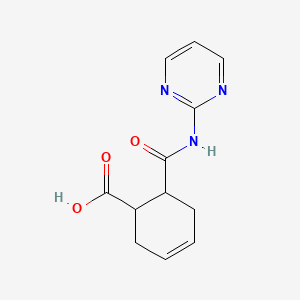
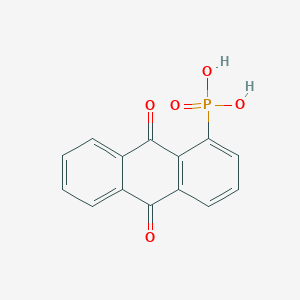
![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
